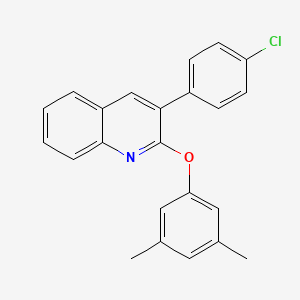

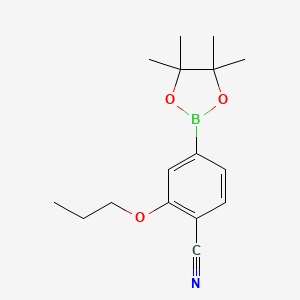

3-(4-Chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline, or 4-CPDQ for short, is an organic molecule with a wide range of applications in scientific research. It is a synthetic compound with a quinoline core structure and is used as a reagent in organic synthesis, as well as a tool in biochemistry, pharmacology, and drug discovery. 4-CPDQ is a versatile molecule with many potential applications in the lab and beyond.

Applications De Recherche Scientifique

Analytical Techniques in Pharmaceuticals

A fluorogenic labelling reagent, 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, has been explored for its utility in pre-column derivatization for HPLC separation of chlorophenols. This method, applied for determining chlorocresol and chloroxylenol in pharmaceutical formulations, showcases the role of quinoline derivatives in enhancing the precision of pharmaceutical analytics (Gatti, R., Roveri, P., Bonazzi, D., & Cavrini, V., 1997).

Spectroscopic and NLO Properties

The spectroscopic characterization and nonlinear optical (NLO) properties of quinoline derivatives have been thoroughly investigated, demonstrating the compound's potential in photonic and optoelectronic applications. DFT and TD-DFT calculations reveal insights into the molecular structure, aiding in understanding the biological and corrosion inhibition potentials of these compounds (Wazzan, N., Al-Qurashi, O. S., & Faidallah, H., 2016).

Photovoltaic Applications

Quinoline derivatives have been applied in the fabrication of organic–inorganic photodiodes, illustrating their significant photovoltaic properties. Films of quinoline derivatives demonstrate potential in enhancing the performance of heterojunction diodes, indicative of their utility in renewable energy technologies (Zeyada, H., El-Nahass, M., & El-Shabaan, M. M., 2016).

Corrosion Inhibition

A theoretical study on quinoxalines, closely related to quinoline derivatives, as corrosion inhibitors presents a connection between the molecular structure and the efficiency of corrosion inhibition. This research emphasizes the role of quinoline structures in developing new materials for protecting metals in corrosive environments (Zarrouk, A., Hammouti, B., Dafali, A., Bouachrine, M., Zarrok, H., Boukhris, S., & Al-Deyab, S. S., 2014).

Synthesis and Biological Evaluation

Research into the synthesis and biological evaluation of novel xanthene derivatives incorporating 2-chloro quinoline has shown these compounds to exhibit potent antimycobacterial activity. This illustrates the potential for quinoline derivatives in the development of new therapeutics (Bhat, M. A., Al-Omar, M., Naglah, A., & Khan, A. A., 2020).

Crystal Structure Analysis

The study of crystal structures of quinoline derivatives highlights the importance of structural motifs in determining the compounds' properties, providing valuable insights for the design of quinoline-based materials with specific functionalities (de Souza, M. D., Gonçalves, R. S., Wardell, S. M.S.V., & Wardell, J., 2015).

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-2-(3,5-dimethylphenoxy)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClNO/c1-15-11-16(2)13-20(12-15)26-23-21(17-7-9-19(24)10-8-17)14-18-5-3-4-6-22(18)25-23/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISHMBFTUKYQIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-2-[4-({[(4-chloroanilino)carbonyl]oxy}imino)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2838393.png)

![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2838395.png)

![6-Benzyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2838397.png)

![9-benzyl-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2838401.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2838402.png)

![N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2838405.png)

![2-(Furan-2-yl)-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2838411.png)

![4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2838414.png)